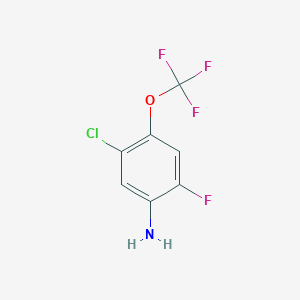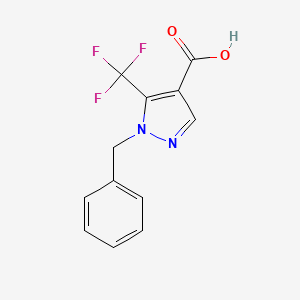
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline, also known as CF3-Ph-5-Cl-2-F-aniline, is a novel organic compound with a molecular weight of 281.6 g/mol. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline involves its interaction with specific biological targets, such as enzymes, receptors, and proteins, leading to the modulation of their activity and function. The precise mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline varies depending on the specific target and the chemical structure of the compound. However, it is generally believed that 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline exerts its biological effects through the inhibition, activation, or modulation of specific signaling pathways and cellular processes.
Biochemical and Physiological Effects
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been shown to inhibit the activity of specific enzymes, such as proteases, kinases, and phosphatases, leading to the modulation of various cellular processes, such as cell proliferation, apoptosis, and differentiation. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has also been shown to modulate the activity of specific receptors, such as G protein-coupled receptors, ion channels, and nuclear receptors, leading to the regulation of various physiological functions, such as neurotransmission, ion transport, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which allows for accurate and reproducible experimental results. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline also has a high yield and selectivity in various chemical reactions, which makes it a valuable reagent for organic synthesis. However, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline also has some limitations, such as its high cost and limited availability, which may restrict its use in some research areas. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline also has some potential toxicity and environmental hazards, which require proper handling and disposal.
Zukünftige Richtungen
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has several potential future directions in scientific research. One of the future directions is the development of new drugs based on the chemical structure of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline, which may have improved efficacy and safety profiles for various diseases. Another future direction is the synthesis of new functional materials based on the building block of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline, which may have unique properties and applications in various fields. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline may also be used as a tool compound for the study of specific biological targets and signaling pathways, which may lead to the discovery of new therapeutic targets and strategies.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been identified as a potential lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases. In material science, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been used as a building block for the synthesis of functional materials with unique properties, such as luminescence, conductivity, and catalytic activity. In organic synthesis, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been used as a versatile reagent for the synthesis of various organic compounds with high efficiency and selectivity.
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-3-1-5(13)4(9)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHGKGKKGKXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554694 | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
CAS RN |
114021-44-2 | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid](/img/structure/B3375693.png)


![2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B3375721.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375729.png)



![1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3375755.png)




